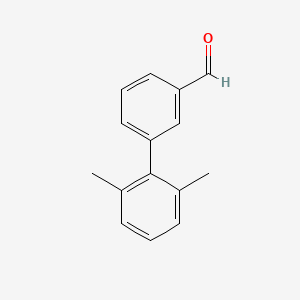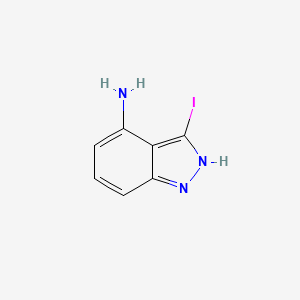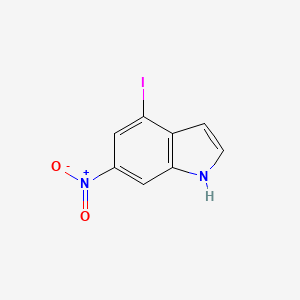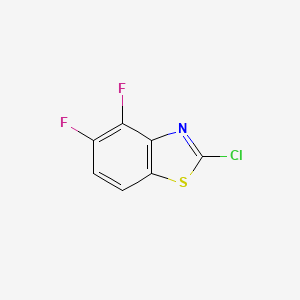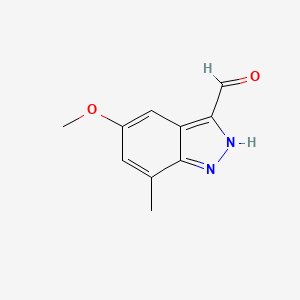![molecular formula C13H13BO2 B1604195 (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 491595-36-9](/img/structure/B1604195.png)
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a derivative of boronic acid. Boronic acids are known to be building blocks towards various intermediates in Suzuki coupling . They are also used as biochemical reagents that can be used as biological materials or organic compounds for life science related research .
Synthesis Analysis
The synthesis ofThis compound likely involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Molecular Structure Analysis
The molecular structure ofThis compound is similar to that of 1,1’-Biphenyl, 2-methyl-, with a molecular weight of 168.2344 . Chemical Reactions Analysis
The chemical reactions involvingThis compound likely involve Suzuki–Miyaura (SM) cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Scientific Research Applications
Catalysis and Synthesis
Boronic acids, including structures similar to (2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, are widely recognized for their catalytic properties. For instance, boric acid has been shown to catalyze the esterification of alpha-hydroxycarboxylic acids effectively, suggesting that related boronic acids could participate in similar catalytic processes (Maki, Ishihara, & Yamamoto, 2005). Moreover, the catalytic activity extends to dehydrative amidation between carboxylic acids and amines, where certain boronic acids have shown to accelerate the reaction, indicating the potential for this compound in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Materials Science
In materials science, the utility of boronic acids, including those structurally similar to this compound, is evident in their role in developing organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic esterification of aryl boronic acids with dihydric alcohols has been a straightforward approach for screening such materials, indicating the potential of this compound in this area (Zhang et al., 2018).
Pharmaceutical Applications
While the focus is on excluding drug-related information, it's worth noting the broader context of boronic acid compounds in pharmaceutical applications. These compounds have been explored for their role as enzyme inhibitors, boron neutron capture agents, and antibody mimics, underscoring the potential relevance of this compound in these fields (Yang, Gao, & Wang, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
4-(2-Methylphenyl)phenylboronic acid, also known as (2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid, is primarily used as a reagent in organic synthesis Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
The mode of action of 4-(2-Methylphenyl)phenylboronic acid is largely dependent on the specific reaction it is involved in. As a boronic acid, it can form boronate esters with diols, a property that is often exploited in organic synthesis . In the Suzuki-Miyaura cross-coupling reaction, for example, it acts as a nucleophile, transferring its organic group to a palladium complex .
Biochemical Pathways
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of a boronic acid with an organic halide, catalyzed by a palladium complex .
Result of Action
The primary result of the action of 4-(2-Methylphenyl)phenylboronic acid is the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of 4-(2-Methylphenyl)phenylboronic acid is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of a catalyst can significantly influence the reaction outcome . In the Suzuki-Miyaura reaction, for instance, the reaction typically takes place in an aqueous solution at room temperature in the presence of a base .
Biochemical Analysis
Biochemical Properties
4-(2-Methylphenyl)phenylboronic acid, like other boronic acids, acts as a Lewis acid . It can form reversible covalent complexes with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the interactions occur .
Cellular Effects
These interactions can potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methylphenyl)phenylboronic acid involves its ability to form reversible covalent complexes with biomolecules . This can lead to changes in the activity of these biomolecules, potentially influencing various cellular processes .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific biomolecules that the compound interacts with .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors , which could potentially influence metabolic pathways.
Transport and Distribution
The compound’s ability to form reversible covalent complexes with various biomolecules could potentially influence its localization and accumulation .
Subcellular Localization
Its ability to form reversible covalent complexes with various biomolecules could potentially influence its localization within specific cellular compartments .
Properties
IUPAC Name |
[4-(2-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZVBPYIBOLGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629651 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491595-36-9 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {5-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


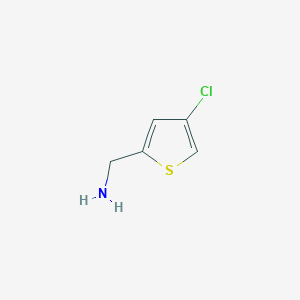
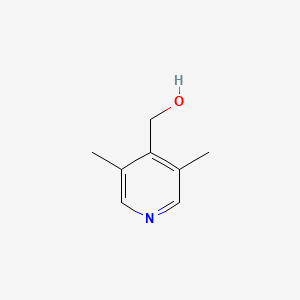
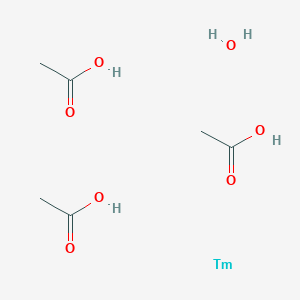
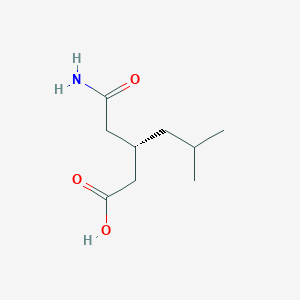
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)

